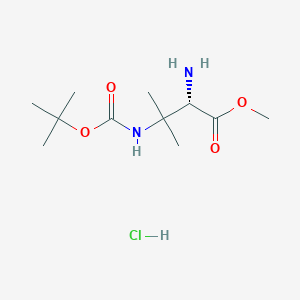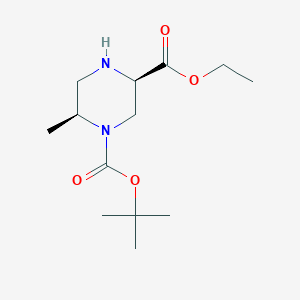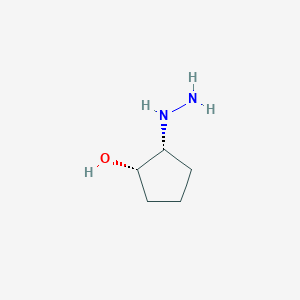![molecular formula C7H11F2NO B13336742 8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13336742.png)
8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Difluoro-5-oxa-2-azaspiro[35]nonane is a spiro compound characterized by its unique bicyclic structure, which includes a nitrogen and an oxygen atom within the ring system
Preparation Methods
The synthesis of 8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst such as Raney nickel.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparison with Similar Compounds
8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane can be compared with other spiro compounds, such as:
- 8-oxa-2-azaspiro[4.5]decane
- 2,2-difluoro-5-oxa-8-azaspiro[3.5]nonane
- 5-oxa-8-azaspiro[3.5]nonane
These compounds share similar structural features but differ in their specific ring sizes and substituents, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H11F2NO |
|---|---|
Molecular Weight |
163.16 g/mol |
IUPAC Name |
8,8-difluoro-5-oxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)1-2-11-6(3-7)4-10-5-6/h10H,1-5H2 |
InChI Key |
VOUJVLUKRNPNRK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1(F)F)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13336661.png)



![tert-Butyl[sulfanyl(carbonothioyl)]amine](/img/structure/B13336688.png)






![8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B13336730.png)


